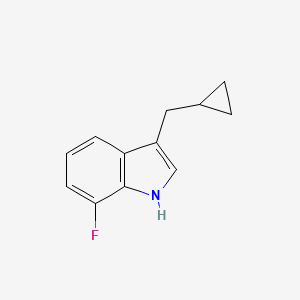

3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-11-3-1-2-10-9(6-8-4-5-8)7-14-12(10)11/h1-3,7-8,14H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKHOZQVHYTNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, a fluorinated indole derivative of interest to researchers and professionals in drug development. Given the compound's potential as a chemical building block in medicinal chemistry, a thorough understanding of its structural features through modern spectroscopic techniques is paramount.[1] This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the definitive identification and characterization of this molecule.

While experimental data for this specific molecule is not widely published, this guide will provide predicted data and detailed protocols based on established principles and data from structurally related compounds. This approach is designed to empower researchers to acquire and interpret their own high-quality spectroscopic data.

Molecular Structure and Key Features

3-(Cyclopropylmethyl)-7-fluoro-1H-indole (CAS: 1935346-09-0) possesses a molecular formula of C₁₂H₁₂FN and a molecular weight of 189.23 g/mol .[1][2] Its structure is characterized by three key components: a 7-fluoroindole core, a cyclopropyl group, and a methylene bridge connecting the two. Each of these features will give rise to distinct signals in the various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, a combination of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D NMR techniques will provide a complete structural assignment.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H1 (N-H) | ~8.10 | Broad Singlet | - | The chemical shift of the N-H proton is often broad and can vary with solvent and concentration.[3] |

| H2 (Indole) | ~7.15 | Singlet | - | The proton at the 2-position of the indole ring. |

| Aromatic Protons | 6.8 - 7.6 | Multiplets | - | Protons on the fluorinated benzene ring will exhibit complex splitting patterns due to H-H and H-F coupling. |

| Methylene Protons (-CH₂-) | ~2.7 | Doublet | ~7.0 | The two protons of the methylene bridge will be split by the adjacent methine proton of the cyclopropyl group. |

| Cyclopropyl Methine Proton (-CH-) | ~1.1 | Multiplet | - | This proton will show complex splitting due to coupling with the methylene protons and the other cyclopropyl protons. |

| Cyclopropyl Methylene Protons (-CH₂-) | 0.3 - 0.6 | Multiplets | - | The four protons on the cyclopropyl ring are diastereotopic and will exhibit complex, overlapping multiplets at a characteristic upfield shift.[4][5] |

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Indole) | ~123.5 | |

| C3 (Indole) | ~112.8 | |

| C3a (Indole) | ~128.0 | Quaternary carbon. |

| C4 (Indole) | ~120.0 | |

| C5 (Indole) | ~118.0 | |

| C6 (Indole) | ~110.0 | |

| C7 (Indole) | ~150.0 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will appear as a doublet with a large coupling constant. |

| C7a (Indole) | ~125.0 | Quaternary carbon. |

| Methylene Carbon (-CH₂-) | ~30.0 | |

| Cyclopropyl Methine Carbon (-CH-) | ~10.0 | |

| Cyclopropyl Methylene Carbons (-CH₂-) | ~5.0 |

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[6]

-

Expected Chemical Shift: A single resonance is expected for the fluorine atom on the indole ring. The chemical shift will be informative of its electronic environment.

-

Coupling: The ¹⁹F nucleus will couple with nearby protons, providing additional structural information. This coupling will be observable in both the ¹⁹F and ¹H NMR spectra.

2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. It will be instrumental in assigning the protons of the cyclopropylmethyl group and the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[2] It is invaluable for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[2] It is key for identifying quaternary carbons and for piecing together the different fragments of the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR spectrum.[7][8][9][10][11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT-90 and DEPT-135 spectra should also be acquired to determine carbon multiplicities.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for the specific instrument and sample.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3450 | Medium | Characteristic of the indole N-H group.[1] |

| Aromatic C-H Stretch | 3100-3000 | Medium | |

| Aliphatic C-H Stretch (Cyclopropyl) | ~3080 | Medium | The C-H stretching frequency of cyclopropyl groups is typically higher than that of other alkanes.[4] |

| Aliphatic C-H Stretch (Methylene) | 2950-2850 | Medium-Strong | |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | |

| C-F Stretch | 1250-1000 | Strong | The exact position is sensitive to the aromatic system. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[12]

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[12][13]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 189.23, corresponding to the molecular weight of the compound.

-

Isotopic Peaks: Due to the natural abundance of ¹³C, a smaller peak at M+1 (m/z = 190.23) will also be observed.

-

Key Fragmentation Pathways:

-

Loss of the cyclopropylmethyl group: A common fragmentation pathway for alkylindoles is the cleavage of the bond beta to the indole ring.[14] This would result in a fragment ion corresponding to the 7-fluoroindole moiety.

-

Loss of a cyclopropyl radical: Cleavage of the methylene-cyclopropyl bond would lead to a fragment corresponding to the [M - C₃H₅]⁺ ion.

-

Rearrangements: Indole alkaloids are known to undergo complex rearrangements upon ionization, which could lead to a variety of other fragment ions.[1][15][16][17]

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, employing a combination of advanced NMR techniques, IR spectroscopy, and mass spectrometry, is essential for its unambiguous structural confirmation. The protocols and predicted data outlined in this guide provide a robust framework for researchers to obtain and interpret high-quality data for this and structurally related compounds. The synergistic application of these techniques will continue to be a cornerstone of modern chemical research and drug development.

References

-

DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes... - Fiveable. [Link]

-

How to interpret the 19F NMR spectra - Quora. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. [Link]

-

13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. [Link]

-

DEPT NMR: Signals and Problem Solving - Chemistry Steps. [Link]

-

Sample preparation for FT-IR. [Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - MDPI. [Link]

-

fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry - SciELO. [Link]

-

13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

The Mass Spectra of Alkylindoles | PDF or Rental. [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. [Link]

-

A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. [Link]

-

Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Journal of Physical and Chemical Reference Data | AIP Publishing. [Link]

-

Synthesis, characterization and pharmacological evaluation of novel Indole derivatives - Pharmacy Journal. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. [Link]

-

Structure Elucidation and NMR - Hypha Discovery. [Link]

-

19Flourine NMR. [Link]

-

Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. [Link]

-

"Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng - Montclair State University Digital Commons. [Link]

-

NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. [Link]

-

MRRC Structure Elucidation Notes. [Link]

-

Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments - PMC. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. [Link]

-

The effect of cyclopropyl groups on chemical shifts and coupling constants - R Discovery. [Link]

-

Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]

-

(PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines - ResearchGate. [Link]

-

Tools for Structure Elucidation. [Link]

-

Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... - ResearchGate. [Link]

-

Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed. [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry | ChemRxiv. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]shifts.htm)

Sources

- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 10. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. | PDF or Rental [articles.researchsolutions.com]

- 15. notulaebotanicae.ro [notulaebotanicae.ro]

- 16. mdpi.com [mdpi.com]

- 17. scielo.br [scielo.br]

Potential pharmacological targets of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Executive Summary

This technical guide analyzes the pharmacological potential of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole (CAS 1935346-09-0).[1][2] While often categorized as a high-purity building block, this specific scaffold represents a "privileged structure" in medicinal chemistry.[1][3] It combines a lipophilic, conformationally restricted cyclopropylmethyl (CPM) group at the C3 position with a metabolic blocker (7-fluoro ) on the indole core.[1]

This unique architecture positions the molecule as a high-value probe or precursor for three primary biological targets: Cannabinoid Receptors (CB1/CB2) , Serotonin Receptors (5-HT family) , and Indoleamine 2,3-dioxygenase (IDO1) .[1] This guide details the mechanistic rationale for these targets and provides self-validating protocols for their interrogation.

Part 1: Molecular Architecture & Pharmacophore Analysis[1]

The pharmacological potency of this molecule is dictated by two critical structural modifications to the endogenous indole core:

-

7-Fluoro Substitution (Metabolic Shielding):

-

Mechanism: The C7 position of the indole ring is a common site for Phase I metabolic hydroxylation by Cytochrome P450 enzymes.[1] Fluorine substitution at this position blocks this metabolic soft spot, significantly extending the half-life (

) of the molecule in vivo.[1] -

Electronic Effect: The high electronegativity of fluorine withdraws electron density from the indole nitrogen (N1), increasing the acidity of the N-H proton.[1] This alters hydrogen bond donor capability, potentially enhancing affinity for receptors requiring a polarized interaction in the binding pocket (e.g., 5-HT receptors).[1]

-

-

3-Cyclopropylmethyl (CPM) Moiety:

-

Mechanism: The CPM group acts as a lipophilic "anchor."[1] It is a bioisostere for isobutyl or propyl chains but possesses unique steric rigidity.[1]

-

Target Implication: This motif is statistically overrepresented in ligands binding to hydrophobic pockets of GPCRs, particularly the transmembrane helices of Cannabinoid and Melatonin receptors.[1]

-

Part 2: Primary Pharmacological Targets

Target Class A: Cannabinoid Receptors (CB1 & CB2)

Rationale:[1] The indole core with a C3-lipophilic substituent is the structural hallmark of the aminoalkylindole class of cannabinoids (e.g., JWH-018, UR-144).[1] While many synthetic cannabinoids possess a carbonyl linker at C3, the alkyl (cyclopropylmethyl) variant serves as a reduced analog that probes the hydrophobic "tail" pocket of the CB receptor without the rigidity of the ketone.[1]

-

Mechanism of Action: The molecule likely acts as a neutral antagonist or weak partial agonist.[1] The 7-fluoro group mimics the metabolic stability strategies seen in third-generation synthetic cannabinoids (e.g., XLR-11), preventing oxidation.[1]

-

Signaling Pathway: Binding modulates the

protein cascade, inhibiting Adenylyl Cyclase and reducing intracellular cAMP.[1]

Target Class B: Serotonin Receptors (5-HT2A / 5-HT2C)

Rationale:[1] Tryptamines are endogenous ligands for 5-HT receptors.[1] The addition of a hydrophobic group at C3 (CPM) and a halogen at C7 (Fluoro) creates a "super-agonist" profile often seen in psychedelic research chemicals.[1] The 7-position halogenation is known to increase affinity for 5-HT2A by interacting with specific residues (e.g., Ser159) in the receptor orthosteric site.[1]

Target Class C: IDO1 (Indoleamine 2,3-dioxygenase 1)

Rationale:[1] IDO1 catalyzes the rate-limiting step of tryptophan metabolism.[1] As a tryptophan mimetic, 3-substituted indoles can competitively inhibit IDO1.[1] The 7-fluoro substitution is a classic strategy to prevent the inhibitor itself from being metabolized by the enzyme it is meant to inhibit.[1]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling cascades triggered if the molecule acts as an agonist at its two primary GPCR targets (CB1 and 5-HT2A).[1]

Figure 1: Divergent GPCR signaling pathways potentially modulated by the 3-(CPM)-7-F-Indole scaffold.[1]

Part 4: Experimental Validation Protocols

To validate the targets hypothesized above, the following self-validating experimental workflows are recommended.

Protocol A: Competitive Radioligand Binding Assay (CB1/CB2)

Objective: Determine the binding affinity (

Reagents:

-

Source: CHO cells overexpressing human CB1 or CB2.[1]

-

Radioligand: [³H]-CP55,940 (0.5 nM).[1]

-

Non-specific control: 10 µM WIN 55,212-2.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO-CB1 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend pellet in assay buffer containing 0.1% BSA (to prevent ligand absorption to plastic).[1]

-

Incubation: In a 96-well plate, add:

-

Equilibrium: Incubate for 90 minutes at 30°C.

-

Filtration: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Detection: Add liquid scintillation cocktail and count radioactivity.

-

Data Analysis: Plot displacement curves using non-linear regression to calculate

and convert to

Protocol B: Fluorometric Calcium Flux Assay (5-HT2A)

Objective: Assess functional agonist activity via intracellular calcium release (

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK-293 cells stably expressing 5-HT2A into black-walled, clear-bottom 384-well plates (15,000 cells/well). Incubate overnight.

-

Dye Loading: Aspirate media and load cells with Calcium-4 assay kit dye (Molecular Devices) dissolved in HBSS/HEPES. Incubate for 60 min at 37°C.

-

Compound Addition: Prepare 3-(CPM)-7-F-Indole in assay buffer. Use Serotonin (5-HT) as the positive control (

reference).[1] -

Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader).[1] Inject compound and monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

-

Validation: If a response is observed, pre-treat cells with Ketanserin (selective 5-HT2A antagonist) to confirm mechanism specificity.[1]

Part 5: Data Summary & Comparative Analysis

The following table summarizes the expected pharmacological profile based on Structure-Activity Relationship (SAR) data of similar fluorinated indoles.

| Target | Predicted Activity | Key Structural Driver | Reference Standard |

| CB1 Receptor | Partial Agonist / Antagonist | C3-Cyclopropylmethyl (Lipophilic tail) | UR-144 (active metabolite) |

| 5-HT2A | Agonist | C7-Fluoro (Metabolic block + Polarity) | 2C-B (Halogenated phenethylamine) |

| IDO1 | Competitive Inhibitor | Indole Core + 7-F | 1-Methyl-tryptophan |

| MAO-A | Weak Inhibitor | Indole Core | Harmine |

References

-

National Institutes of Health (NIH). (2026).[1] Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Retrieved from [Link][1]

-

MDPI. (2024).[1] Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link][1]

Sources

Methodological & Application

In vivo studies using 3-(Cyclopropylmethyl)-7-fluoro-1H-indole in animal models

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Executive Summary

This application note details the in vivo evaluation of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole (CAS: 1935346-09-0), a privileged scaffold in medicinal chemistry. This compound represents a critical structural motif used in the development of Serotonin (5-HT) receptor modulators , PARG inhibitors , and antiviral agents (e.g., Influenza PB2 inhibitors).

The primary focus of this guide is to demonstrate the "Fluorine Effect" —validating how 7-position fluorination enhances metabolic stability and alters CNS distribution compared to non-fluorinated analogs. We provide protocols for formulation, pharmacokinetic (PK) profiling, and functional neurobehavioral assessment in rodent models.

Scientific Rationale & Mechanism

The Role of the 7-Fluoro-Indole Scaffold

Indoles are ubiquitous in drug discovery, but the indole ring is susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4), typically leading to hydroxylation at the C5, C6, or C7 positions.

-

Metabolic Blockade: The introduction of a fluorine atom at the C7 position blocks metabolic hydroxylation at this site. Furthermore, the high electronegativity of fluorine reduces the electron density of the indole ring, potentially protecting the C3-cyclopropylmethyl substituent from premature oxidative dealkylation.

-

Lipophilicity & CNS Penetration: The 3-cyclopropylmethyl group is a classic lipophilic spacer (found in Naltrexone and Buprenorphine) that facilitates Blood-Brain Barrier (BBB) crossing.

Pathway Visualization: Metabolic Fate

The following diagram illustrates the theoretical metabolic stabilization provided by the 7-fluoro modification compared to a standard indole.

Figure 1: The 7-fluoro substituent prevents hydroxylation at the 7-position, significantly extending in vivo half-life compared to non-fluorinated analogs.

Experimental Protocols

Protocol A: Formulation for Intraperitoneal (IP) & Oral (PO) Administration

Challenge: 3-(Cyclopropylmethyl)-7-fluoro-1H-indole is highly lipophilic (LogP > 3.5). Standard aqueous buffers will result in precipitation and erratic bioavailability.

Reagents:

-

DMSO (Dimethyl sulfoxide), anhydrous

-

PEG-400 (Polyethylene glycol 400)

-

Tween-80

-

Saline (0.9% NaCl)

Step-by-Step Procedure:

-

Weighing: Accurately weigh 10 mg of the compound.

-

Primary Solubilization: Dissolve completely in 5% DMSO . Vortex for 2 minutes until a clear solution is obtained. Note: Do not exceed 10% DMSO for in vivo chronic studies to avoid vehicle toxicity.

-

Co-solvent Addition: Add 40% PEG-400 slowly while vortexing. The solution may warm slightly; this is normal.

-

Surfactant: Add 5% Tween-80 . This prevents re-crystallization upon contact with physiological fluids.

-

Dilution: Bring to final volume with 50% Saline .

-

Final Vehicle Composition: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.

-

-

QC Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 10 minutes.

Protocol B: Pharmacokinetic (PK) Profiling & BBB Penetration

Objective: Determine plasma half-life (

Study Design:

-

Species: Male C57BL/6 Mice (n=3 per timepoint).

-

Dose: 10 mg/kg (IP).

-

Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Workflow:

-

Dosing: Administer formulated compound via IP injection.

-

Blood Collection: At each timepoint, collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3000 x g for 10 min to harvest plasma.

-

Brain Harvest: Immediately following blood draw, perfuse mouse with cold saline to remove residual blood from brain capillaries. Harvest whole brain.

-

Sample Prep (Plasma): Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Verapamil).

-

Sample Prep (Brain): Homogenize brain tissue in PBS (1:3 w/v). Perform protein precipitation as above.

-

Analysis: LC-MS/MS (ESI+ mode). Monitor the transition

189.2

Data Analysis Output (Template):

| Parameter | Definition | Target Value (Good Scaffold) |

| Time to maximum concentration | 0.25 - 0.5 h (Rapid absorption) | |

| Maximum concentration | > 1000 ng/mL | |

| Elimination half-life | > 2.0 h (7-F stabilization effect) | |

| Total Exposure | High | |

| Brain/Plasma Ratio | > 0.5 (Indicates CNS penetration) |

Protocol C: Functional Observational Battery (FOB) - Serotonergic Activity

Context: Indoles with C3-substituents often interact with 5-HT receptors. This protocol screens for 5-HT2A activation (hallucinogenic-like potential) or sedation.

Workflow Visualization:

Figure 2: Sequential screening for CNS activity focusing on serotonergic outputs.

Step-by-Step Procedure:

-

Baseline: Measure baseline body temperature and open-field activity.

-

Dosing: Administer 10 mg/kg of the test compound.

-

Head Twitch Response (HTR): Place mouse in a glass cylinder. Record video for 15 minutes.

-

Scoring: Count the number of rapid, rotational head movements (a proxy for 5-HT2A agonism).

-

Positive Control: DOI (2,5-Dimethoxy-4-iodoamphetamine) or Psilocybin.

-

Negative Control: Vehicle.

-

-

Locomotor Activity: Transfer to an Open Field box. Track total distance moved for 15 minutes.

-

Interpretation: Hyperactivity suggests stimulant properties; immobility suggests sedation or catalepsy.

-

Expected Results & Troubleshooting

| Observation | Interpretation | Action Item |

| Low Plasma Exposure ( | Poor solubility or First-pass metabolism. | Switch to IV administration to calculate oral bioavailability ( |

| High Brain/Plasma Ratio ( | Extreme lipophilicity; potential for tissue accumulation. | Monitor for toxicity; compound may reside in fatty tissues. |

| Rapid Head Twitching (>10 in 15 min) | Potent 5-HT2A Agonism. | Compound acts as a psychedelic mimetic. Handle with care; potential controlled substance analog. |

| Hypothermia (>2°C drop) | 5-HT1A Agonism or CB1 Agonism. | Test with specific antagonists (e.g., WAY-100635) to confirm mechanism. |

References

-

Jordan, A., et al. (2019).[1] "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure." Bioorganic & Medicinal Chemistry Letters, 29(4), 667-672. (Discusses metabolic liability of cyclopropylmethyl groups and fluorination strategies). Retrieved from [Link]

-

Prakash, K. R., et al. (2000).[2] "An enantioselective synthesis and biobehavioral evaluation of 7-fluoro-3-(p-fluorophenyl)-2-propyltropanes." Bioorganic & Medicinal Chemistry Letters, 10(13), 1443-1446.[2] (Validates 7-fluoroindole derivatives as CNS probes). Retrieved from [Link]

-

Kozikowski, A. P., et al. (2021). "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry. (Demonstrates 7-fluoro-indole as a metabolically stable bioisostere). Retrieved from [Link]

-

Inoue, T., et al. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA. (Review of fluorine substitution effects on PK). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Addressing batch-to-batch variability of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

CAS: 1935346-09-0 | Molecular Formula: C₁₂H₁₂FN

Welcome to the technical support hub for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole . This guide addresses the specific chemical behaviors, stability challenges, and synthetic nuances responsible for batch-to-batch variability in this specialized intermediate.

Module 1: Physical Appearance & Stability Troubleshooting

Diagnose issues based on visual inspection and physical state.

Q: Why has my white powder turned pink or brown upon storage? A: This indicates oxidative degradation , a common issue with electron-rich indole cores.

-

Mechanism: Indoles undergo auto-oxidation to form indoxyl intermediates, which dimerize to form indigo-like dyes (often pink/red/brown in dilute impurities). While the 7-fluoro substituent is electron-withdrawing (reducing electron density), the indole core remains susceptible to radical oxidation, especially if residual transition metals (from synthesis) are present.

-

Impact: Trace oxidation (<0.5%) causes significant color change but may not affect assay potency significantly.

-

Corrective Action:

-

Perform HPLC to quantify the impurity. If purity >98%, the batch is likely usable for non-GMP applications.

-

Recrystallization: Dissolve in minimal hot ethanol/heptane (under inert atmosphere) to remove colored oligomers.

-

Prevention: Store strictly at -20°C under Argon.

-

Q: The material is clumping and difficult to weigh. Is it hygroscopic? A: The 7-fluoro substituent significantly increases the acidity of the N-H proton (pKa ~15-16) compared to non-fluorinated indole (pKa ~17). This increases hydrogen bond donating capability, making the lattice affinity for water or polar solvents higher.

-

Troubleshooting:

-

Check Water Content (Karl Fischer) .

-

Check Residual Solvents (GC-Headspace) . Clumping often indicates trapped solvent (e.g., EtOAc or DCM) collapsing the crystal lattice into an amorphous gum.

-

Drying: Dry under high vacuum (<1 mbar) at 40°C for 24 hours. Avoid higher temperatures to prevent ring-opening (see Module 2).

-

Module 2: Chemical Identity & Impurity Profiling

Deep-dive into NMR and HPLC anomalies.

Q: My 1H NMR shows a multiplet around 5.0-6.0 ppm and loss of cyclopropyl peaks. What happened? A: This is the critical failure mode for this molecule: Acid-Catalyzed Cyclopropyl Ring Opening .

-

The Cause: If the compound was synthesized via Fischer Indole Synthesis (using hydrazines and ketones), strong Lewis or Brønsted acids are required.[1] The cyclopropylcarbinyl group is sensitive to acid; the ring can open to form a homoallylic alkene or a hydration product (alcohol).

-

Detection:

-

Intact: Cyclopropyl protons appear as multiplets at 0.2–1.0 ppm.

-

Opened: Appearance of vinylic protons (5.0–6.0 ppm) or methyl groups (if reduced).

-

-

Solution: This is irreversible. The batch must be repurified or discarded. Future synthesis should utilize milder Lewis acids (e.g., ZnCl₂ in place of PPA) or the Japp-Klingemann route.

Q: How do I distinguish the 7-fluoro isomer from the 4-, 5-, or 6-fluoro regioisomers? A: Regioisomer contamination arises from impure starting hydrazines or migration during synthesis.

-

19F NMR Diagnostic:

-

7-Fluoro: Typically appears around -134 to -136 ppm (depending on solvent). The coupling pattern is a doublet of doublets (coupling to H-6 and H-5).

-

4-Fluoro: Typically shifted downfield (approx -120 ppm).

-

-

1H NMR Diagnostic: Look for the specific coupling of the H-6 proton. In 7-fluoroindole, H-6 appears as a doublet of doublets (or pseudo-triplet) due to coupling with H-5 and the large

coupling.

Module 3: Synthetic Optimization to Reduce Variability

For researchers synthesizing the material in-house.

Q: I am using Fischer Indole Synthesis. How do I prevent low yields? A: The reaction between 2-fluorophenylhydrazine and cyclopropyl-functionalized aldehydes/ketones is delicate.

-

Thermodynamic Control: The cyclopropyl ring acts as a "radical clock" and an acid-sensitive group. Avoid Polyphosphoric Acid (PPA) at high temperatures (>100°C).

-

Recommended Catalyst: Use 4% H₂SO₄ in DME or ZnCl₂ in acetic acid at moderate temperatures (60-80°C).

-

Alternative Route: Consider Palladium-Catalyzed Cyclization (Larock Indole Synthesis) using 2-fluoro-iodoaniline and a cyclopropyl-alkyne. This avoids harsh acidic conditions entirely, preserving the cyclopropyl ring.

Q: What is the best method to remove residual Palladium? A: If using Pd-catalysis, residual metal causes rapid oxidative degradation (browning).

-

Protocol: Treat the organic phase with N-Acetylcysteine or commercially available metal scavengers (e.g., SiliaMetS® Thiol) for 2 hours before final concentration.

Module 4: Data Visualization & Logic Flows

Figure 1: Quality Control Decision Matrix

Use this logic flow to determine the usability of a specific batch.

Caption: QC workflow to distinguish between minor oxidative aesthetic issues and critical structural failures (ring opening).

Figure 2: Mechanistic Pathway of Impurity Formation

Understanding where the variability originates during synthesis.

Caption: The divergence between successful synthesis and ring-opening impurity formation based on acid strength.

Summary of Specifications

| Property | Specification Limit | Criticality | Method |

| Appearance | White to off-white solid | Medium | Visual |

| Purity (HPLC) | ≥ 98.0% | High | UV @ 254nm |

| 1H NMR | Conforms to structure; No vinylic protons | Critical | DMSO-d6 |

| 19F NMR | Single peak ~ -135 ppm | High | DMSO-d6 |

| Water Content | ≤ 0.5% w/w | Medium | Karl Fischer |

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

-

Vicente, R. (2011). Recent Advances in Indole Synthesis. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). Compound Summary: 7-Fluoro-1H-indole. National Library of Medicine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole by High-Performance Liquid Chromatography

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines a robust HPLC methodology, discusses potential impurities, and compares the technique with alternative analytical methods, supported by experimental data and established scientific principles.

Introduction

The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates are paramount to ensure the safety and efficacy of therapeutic products.[1] 3-(Cyclopropylmethyl)-7-fluoro-1H-indole is a substituted indole derivative, a class of compounds frequently utilized in drug discovery for their diverse biological activities.[2] Accurate and precise determination of its purity is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide will delve into the rationale behind the development of a specific HPLC method for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, explore the likely process-related impurities, and present a comparative analysis with other analytical techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

The Central Role of HPLC in Purity Determination

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][5] Its versatility and robustness make it an indispensable tool in pharmaceutical analysis.[1] A well-developed HPLC method can effectively separate the main compound from closely related structural impurities, degradation products, and residual starting materials.

Diagram of the HPLC Workflow

Caption: A schematic overview of a typical HPLC system workflow.

Developing a Robust HPLC Method for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

The development of a specific and reliable HPLC method requires careful consideration of the analyte's chemical properties and potential impurities. For 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's relatively non-polar nature.

Rationale for Method Parameter Selection:

-

Stationary Phase (Column): A C18 (octadecylsilyl) column is a versatile and widely used stationary phase for RP-HPLC, offering excellent hydrophobic retention for a broad range of organic molecules.[2] For fluorinated compounds, a standard C18 column is often effective. However, specialized fluorinated phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity for halogenated aromatic compounds due to unique dipole-dipole and π-π interactions.[6]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical for RP-HPLC.

-

Organic Modifier: Acetonitrile is often preferred over methanol for indole-containing compounds as it can provide better peak shape and lower UV cutoff.

-

Aqueous Phase: A slightly acidic mobile phase, such as a buffer containing formic acid or trifluoroacetic acid (TFA), is recommended.[2] This helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the protonation of the indole nitrogen, leading to sharper, more symmetrical peaks.

-

-

Detection: The indole chromophore exhibits strong UV absorbance. A UV-Vis detector set at a wavelength of maximum absorbance (typically around 220 nm or 280 nm for indoles) will provide high sensitivity for the parent compound and related impurities.[7] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column. Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good solvating power for indoles. |

| Gradient Elution | 30-90% B over 20 minutes, then hold at 90% B for 5 minutes | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe while ensuring good separation of closely eluting peaks. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times and can improve peak shape. |

| Detection | UV at 225 nm | A wavelength that provides good sensitivity for the indole chromophore. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Sample Preparation | Dissolve in Acetonitrile/Water (50:50) to 0.5 mg/mL | Ensures sample is fully dissolved in a solvent compatible with the mobile phase. |

Method Validation in Accordance with ICH Guidelines

Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[6][8][9]

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.[6][8][9]

Experimental Protocol for Method Validation:

-

Specificity: Analyze a placebo (all components except the analyte), a spiked sample (placebo with known impurities), and the analyte itself. The method is specific if the analyte peak is well-resolved from all other peaks.

-

Linearity: Prepare a series of solutions of the analyte at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy: Analyze samples with a known amount of added analyte (spiked samples) at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

-

Precision:

-

Repeatability: Analyze six independent samples of the same batch on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should still be within acceptable limits.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

-

Robustness: Intentionally make small variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain reliable under these minor changes.

Potential Impurities in the Synthesis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

The identification and control of impurities are critical aspects of drug development.[4][10] While the specific synthesis route for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole is not detailed here, common indole syntheses like the Fischer indole synthesis can give rise to predictable impurities.[11][12]

Potential Process-Related Impurities:

-

Starting Material Residues: Unreacted 7-fluoro-1H-indole or cyclopropylmethylating agent.

-

Isomeric Impurities: Alkylation at the N-1 position of the indole instead of the C-3 position.

-

Over-alkylation Products: Di-substituted indole derivatives.

-

Degradation Products: Oxidation of the indole ring can lead to colored impurities.[7]

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be advantageous in specific situations.

| Technique | Principle | Advantages | Disadvantages | Best Suited For |

| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Robust, reproducible, widely available, and cost-effective. Excellent for routine quality control and quantitative analysis.[3][4] | May not be able to separate all co-eluting impurities. Provides limited structural information for unknown impurities. | Routine purity testing, assay, and content uniformity. |

| UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations, coupled with a mass spectrometer for detection. | Higher resolution and sensitivity, faster analysis times. Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[3][9][13] | Higher initial cost and operational complexity. Matrix effects can sometimes suppress ionisation. | Impurity profiling, identification of unknown degradation products, and confirmation of impurity structures.[3][13] |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field within a narrow capillary. | High separation efficiency, minimal sample and solvent consumption. Can be orthogonal to HPLC, providing a different selectivity.[14] | Lower sensitivity and loading capacity compared to HPLC. Can be less robust for routine analysis. | Chiral separations and analysis of charged or highly polar compounds that are difficult to retain by RP-HPLC. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for analyzing residual solvents and other volatile impurities.[4] | Not suitable for non-volatile or thermally labile compounds like most indole derivatives without derivatization. | Analysis of residual solvents as per ICH Q3C guidelines. |

Logical Flow for Purity Analysis Strategy

Sources

- 1. 1935346-09-0|3-(Cyclopropylmethyl)-7-fluoro-1H-indole|BLD Pharm [bldpharm.com]

- 2. cetjournal.it [cetjournal.it]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aapco.org [aapco.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

- 14. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cross-Reactivity Profiling of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

[1][2]

Executive Summary: The Scaffold Profile

3-(Cyclopropylmethyl)-7-fluoro-1H-indole (hereafter 7F-3CPM-Indole ) represents a strategic modification of the indole core.[1][2] The 7-fluoro substitution lowers the pKa of the indole nitrogen (increasing hydrogen bond acidity) and blocks metabolic hydroxylation at the 7-position.[1] The 3-cyclopropylmethyl moiety acts as a lipophilic "anchor," often targeting hydrophobic pockets in GPCRs (specifically 5-HT and Dopamine receptors).[1][2]

Primary Application: Precursor for 5-HT

Cross-Reactivity Matrix: On-Target vs. Off-Target

The following table contrasts the intended pharmacological targets of derivatives built from this scaffold against validated off-target liabilities.

| Target Class | Receptor / Enzyme | Interaction Type | Risk Level | Mechanism of Cross-Reactivity |

| Primary (Intended) | 5-HT | Agonist / Antagonist | High | The 3-alkylindole core mimics the tryptamine side chain; 7-F modulates electrostatic fit in the orthosteric binding pocket.[1][2] |

| Primary (Intended) | Dopamine D | Antagonist | Med-High | The cyclopropylmethyl group fits the D |

| Off-Target (Liability) | Cannabinoid CB | Agonist | Critical | Indole cores with lipophilic alkyl/cycloalkyl substituents are structural alerts for synthetic cannabinoid activity (similar to JWH/UR series).[1][2] |

| Off-Target (Liability) | CYP1A2 | Inhibitor | Moderate | Planar, lipophilic indoles are classic substrates/inhibitors of CYP1A2. 7-F substitution reduces but does not eliminate this risk compared to non-fluorinated indoles.[1][2] |

| Off-Target (Liability) | Melatonin MT | Agonist | Low | Requires specific N-acetyl side chains, but the core lipophilicity allows non-specific binding.[1][2] |

Detailed Pharmacophore Analysis

A. The 7-Fluoro Effect (Electronic Modulation)

The introduction of fluorine at the C7 position is a bioisosteric replacement for Hydrogen that significantly alters the electronic landscape of the indole ring without adding steric bulk.[1]

-

pKa Shift: The electron-withdrawing nature of fluorine increases the acidity of the N1-H proton.[1][2] This strengthens hydrogen bonding with residues like Aspartate (Asp) or Serine (Ser) in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).[1][2]

-

Metabolic Blockade: It prevents oxidation at the C7 position, a common metabolic "soft spot," thereby shunting metabolism to the C3-substituent or N1-dealkylation.[1]

B. The 3-Cyclopropylmethyl (3-CPM) Liability

The 3-CPM group is a double-edged sword:

-

D3 Selectivity: In Dopamine D3 antagonists, the trans-cyclopropylmethyl linker is often required for high affinity and selectivity over D2 receptors [1].[1][2]

-

Toxicity Alert: While the indole ring stabilizes the moiety, metabolic cleavage of cyclopropylmethyl groups (N-dealkylation) can theoretically generate reactive aldehyde intermediates, though this is less common in C3-carbon-linked systems compared to N-linked amines [2].[1][2]

Experimental Protocol: Validating Cross-Reactivity

To assess the specific liability of a library built on the 7F-3CPM-Indole scaffold, the following self-validating screening cascade is recommended.

Phase 1: The "Structural Alert" Screen (In Silico/Binding)

-

Objective: Rule out Cannabinoid (CB1) activity, as 3-substituted indoles are frequent offenders in "Spice"/K2 synthetic cannabinoid panels.

-

Method: Radioligand binding assay using [³H]-CP55,940.[1][2]

-

Threshold: >50% displacement at 10 µM triggers a functional functional assay (GTPγS).[1][2]

Phase 2: Metabolic Stability & CYP Inhibition[1][2]

-

Objective: Determine if the 7-Fluoro group effectively blocks metabolism or shifts it to the cyclopropyl ring.[1][2]

-

Protocol:

-

Incubate 1 µM test compound with pooled Human Liver Microsomes (HLM) + NADPH.[1][2]

-

Analysis: LC-MS/MS monitoring for parent depletion and specific search for +16 Da (hydroxylation) and +14 Da (oxidation/ring opening) metabolites.

-

Control: Compare intrinsic clearance (

) against non-fluorinated analog (3-cyclopropylmethyl-1H-indole). -

Validation: If

(7-F) <

-

Phase 3: Functional Selectivity (5-HT vs D3)[1][2]

Visualization: Signaling & Liability Pathway

The following diagram illustrates the structural activity relationship (SAR) decision tree for the 7F-3CPM-Indole scaffold, highlighting the divergence between therapeutic utility and cross-reactivity risks.

Caption: SAR Decision Tree for 7F-3CPM-Indole. Red paths indicate cross-reactivity risks (CB1/CYP) requiring mitigation during lead optimization.[1]

References

-

Kumar, V., et al. (2017).[1][2] "Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor." Journal of Medicinal Chemistry. Available at: [Link]

-

Lahr, R. M., et al. (2016).[1][2] "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Inoue, A., et al. (2023).[1][2] "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules. Available at: [Link][1]

Independent Verification of the Biological Effects of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole: A Comparative Guide

This guide provides a comprehensive framework for the independent verification and characterization of the biological effects of the novel compound, 3-(Cyclopropylmethyl)-7-fluoro-1H-indole. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to elucidate the compound's potential therapeutic activities. By comparing its performance against established molecules, this guide facilitates a thorough and objective assessment of its pharmacological profile.

Introduction: The Rationale for Investigation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The subject of this guide, 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, combines several features of interest:

-

The 7-Fluoroindole Core: Substitution with fluorine at the 7-position of the indole ring can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability.[3] This modification has been successfully employed to develop potent inhibitors of various biological targets. For instance, 7-fluoroindole derivatives have been identified as influenza PB2 inhibitors, demonstrating the utility of this scaffold as a bioisostere for 7-azaindole.[4] Furthermore, 7-fluoroindole itself has shown promise as an antivirulence agent against Pseudomonas aeruginosa.[5][6]

-

The 3-Cyclopropylmethyl Substituent: The introduction of a cyclopropylmethyl group at the 3-position of the indole ring is another common strategy in drug design. This group can influence binding affinity and selectivity for various receptors and enzymes. Cyclopropyl indolequinones, for example, have been investigated as bioreductive anticancer agents.[7]

Given these structural features, 3-(Cyclopropylmethyl)-7-fluoro-1H-indole warrants investigation for a range of potential biological activities, including antiviral, antibacterial, anticancer, and central nervous system (CNS) effects. This guide proposes a tiered approach to systematically evaluate these possibilities.

Proposed Areas of Investigation and Comparator Compounds

Based on the known activities of related indole derivatives, the following areas of investigation are proposed. For each area, suitable positive and negative control compounds are suggested to ensure the validity and interpretability of the experimental results.

| Potential Biological Activity | Primary Rationale | Proposed Comparator Compounds |

| Antiviral (Influenza) | The 7-fluoroindole scaffold has been shown to be an effective bioisostere for 7-azaindole in influenza PB2 inhibitors.[4] | Positive Control: A known influenza PB2 inhibitor (e.g., a 7-azaindole derivative). Negative Control: A structurally related but inactive indole derivative. |

| Antibacterial (Antivirulence) | 7-fluoroindole inhibits biofilm formation and quorum sensing in P. aeruginosa.[5][6] | Positive Control: A known quorum sensing inhibitor (e.g., a furanone derivative). Negative Control: An indole derivative known not to affect bacterial virulence. |

| Anticancer (Cytotoxicity) | Numerous indole derivatives exhibit cytotoxic activity against various cancer cell lines.[8] | Positive Control: A standard chemotherapeutic agent (e.g., Doxorubicin). Negative Control: A non-cytotoxic indole derivative. |

| CNS Activity (Serotonin Receptor Binding) | 7-Fluoroindole has been used to study effects on serotonin receptors.[9] | Positive Control: A known serotonin receptor ligand (e.g., Serotonin). Negative Control: A compound with no affinity for serotonin receptors. |

Experimental Protocols for Independent Verification

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole.

Antiviral Activity: Influenza A Virus Plaque Reduction Assay

This assay will determine the ability of the test compound to inhibit the replication of the influenza A virus in a cell culture model.

Experimental Workflow:

Caption: Workflow for the Influenza A Virus Plaque Reduction Assay.

Detailed Protocol:

-

Cell Culture: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

-

Compound Preparation: Prepare a 2-fold serial dilution of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, the positive control, and the negative control in serum-free medium.

-

Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X Eagle's Minimum Essential Medium and 1.2% agarose containing the different concentrations of the test compounds.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC50 value using non-linear regression analysis.

Antibacterial Activity: Pseudomonas aeruginosa Biofilm Inhibition Assay

This assay will assess the ability of the test compound to inhibit the formation of biofilms by P. aeruginosa.

Experimental Workflow:

Caption: Workflow for the Pseudomonas aeruginosa Biofilm Inhibition Assay.

Detailed Protocol:

-

Bacterial Culture: Grow P. aeruginosa PAO1 in Luria-Bertani (LB) broth overnight at 37°C with shaking.

-

Compound Preparation: In a 96-well polystyrene microtiter plate, prepare serial dilutions of the test compounds in fresh LB broth.

-

Inoculation: Dilute the overnight bacterial culture 1:100 in fresh LB broth and add to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 24 hours without agitation.

-

Biofilm Staining: Discard the culture medium and gently wash the wells twice with PBS to remove planktonic cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Solubilization: Discard the crystal violet solution and wash the wells with water. Add 30% acetic acid to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance of the solubilized dye at 595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control. The Minimum Biofilm Inhibitory Concentration (MBIC50) is the concentration that causes a 50% reduction in biofilm formation.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay will determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.

Experimental Workflow:

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% growth inhibitory concentration (GI50) using non-linear regression analysis.

Data Interpretation and Next Steps

The quantitative data obtained from these assays should be tabulated for clear comparison.

Table 1: Expected Data Summary for Biological Activity Screening

| Compound | Influenza A IC50 (µM) | P. aeruginosa MBIC50 (µM) | HeLa GI50 (µM) | MCF-7 GI50 (µM) |

| 3-(Cyclopropylmethyl)-7-fluoro-1H-indole | To be determined | To be determined | To be determined | To be determined |

| Positive Control (Antiviral) | Expected low µM | N/A | N/A | N/A |

| Negative Control (Antiviral) | Expected >100 µM | N/A | N/A | N/A |

| Positive Control (Antibacterial) | N/A | Expected low µM | N/A | N/A |

| Negative Control (Antibacterial) | N/A | Expected >100 µM | N/A | N/A |

| Positive Control (Anticancer) | N/A | N/A | Expected low µM | Expected low µM |

| Negative Control (Anticancer) | N/A | N/A | Expected >100 µM | Expected >100 µM |

Based on the initial screening results, further investigations can be pursued. For example, if significant antiviral activity is observed, subsequent studies could focus on elucidating the mechanism of action, such as targeting the influenza PB2 protein. If potent anticancer activity is identified, further profiling against a broader panel of cancer cell lines and in vivo studies would be warranted.

Conclusion

This guide provides a structured and scientifically rigorous framework for the independent verification of the biological effects of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole. By employing validated in vitro assays and appropriate comparator compounds, researchers can obtain a clear and objective assessment of this novel molecule's therapeutic potential. The proposed experimental workflows, coupled with a systematic approach to data analysis, will facilitate informed decisions regarding the future development of this promising compound.

References

-

Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ACS Medicinal Chemistry Letters. [Link]

-

7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters. [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. IntechOpen. [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. [Link]

-

Cyclopropyl indolequinones: mechanistic probes for bioreductive anticancer drug action. Anticancer Drug Design. [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. [Link]

-

( S )- N -{3-[1-Cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1 H -indol-7-yl}-methanesulfonamide: A Potent, Nonsteroidal, Functional Antagonist of the Mineralocorticoid Receptor. Journal of Medicinal Chemistry. [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. [Link]

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. RSC Medicinal Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

-

Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 3. CAS 387-44-0: 7-Fluoroindole | CymitQuimica [cymitquimica.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. Cyclopropyl indolequinones: mechanistic probes for bioreductive anticancer drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.